7-Bromo-1H-indazol-5-amine is a heterocyclic aromatic organic compound belonging to the indazole family, characterized by a bromine atom at the 7th position and an amine group at the 5th position of the indazole ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in the treatment of various diseases, including cancer and neurological disorders .
7-Bromo-1H-indazol-5-amine is classified as an indazole derivative. Indazoles are known for their ability to interact with biological systems, making them valuable in drug discovery and development. The presence of halogen (bromine) and amine functional groups enhances its reactivity and biological activity .
The synthesis of 7-Bromo-1H-indazol-5-amine typically involves several methods, including:
For example, one synthetic route involves stirring a mixture of 2-bromo-6-methylphenylazo-t-butylsulfide with potassium t-butoxide in dimethyl sulfoxide at room temperature for a specified duration before quenching with hydrochloric acid and extracting with ether. This method yields high purity products with significant efficiency .
The molecular formula for 7-Bromo-1H-indazol-5-amine is CHBrN, with a molecular weight of approximately 212.05 g/mol. The structural representation can be described using SMILES notation as NC1=CC2=C(NN=C2)C(Br)=C1
, which highlights the arrangement of atoms within the indazole framework .
The compound features a fused bicyclic structure typical of indazoles, contributing to its unique chemical properties and biological activities.
7-Bromo-1H-indazol-5-amine can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or tailor it for specific applications in drug design.
At the molecular level, 7-Bromo-1H-indazol-5-amine exerts its effects primarily through enzyme inhibition. It has been identified as a selective inhibitor of enzymes such as monoamine oxidase and D-amino acid oxidase, which play significant roles in neurotransmitter metabolism and oxidative stress responses .
The inhibition of these enzymes contributes to its potential therapeutic effects, particularly in neurodegenerative diseases and certain types of cancer. Additionally, it has been shown to influence cellular signaling pathways and gene expression related to cell proliferation and apoptosis .
7-Bromo-1H-indazol-5-amine is typically presented as a solid with varying color depending on purity levels. Its melting point and boiling point are critical parameters that define its physical state under different conditions.
The compound exhibits notable reactivity due to the presence of both the bromine atom and the amine group. It is soluble in common organic solvents but may have limited solubility in water.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of synthesized samples .
7-Bromo-1H-indazol-5-amine has several applications in scientific research:
Traditional synthesis of 7-bromo-1H-indazol-5-amine relies on sequential functionalization of the indazole core. A common approach begins with the cyclization of ortho-substituted aryl precursors, where 5-nitroindazole serves as a key intermediate. Bromination at position 7 is achieved via electrophilic aromatic substitution (EAS) using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF). This step typically achieves yields of 70–85% but requires precise temperature control (0–5°C) to suppress dihalogenation [3] [8]. Subsequent reduction of the nitro group at position 5 is accomplished with tin(II) chloride (SnCl₂) or catalytic hydrogenation (Pd/C, H₂), yielding the target amine with >95% conversion. Alternative routes employ hydrazine hydrate-mediated cyclization of ortho-halogenated benzaldehydes at 95–100°C, forming the indazole ring in a single step .
A representative pathway involves:
Yields for this two-step process range from 40–60%, with purification requiring recrystallization from methanol/water mixtures due to the compound’s moderate solubility [3] [6].
Palladium-catalyzed cross-coupling reactions enable direct functionalization of brominated indazoles, bypassing multi-step sequences. For 7-bromo-1H-indazol-5-amine, the Suzuki-Miyaura reaction is particularly effective for introducing aryl groups at position 7. Key advancements include:
Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 7-Bromo-1H-indazol-5-amine
Ligand | Pd Source | Yield (%) | Key Observation |
---|---|---|---|
PPh₃ | Pd(OAc)₂ | <20 | Low activity |
RuPhos | Pd(OAc)₂ | 85–90 | Optimal for electron-neutral aryl |
XPhos | Pd(OAc)₂ | 65 | Moderate efficiency |
PCy₃ | Pd(OAc)₂ | <20 | Inactive |
None | - | 0 | No reaction |
Catalytic systems also facilitate N-alkylation at the indazole N1 position using cesium carbonate (Cs₂CO₃) as a base and alkyl halides in acetonitrile at 60°C, achieving >80% regioselectivity [6].
Regioselective bromination is critical due to the indazole ring’s susceptibility to electrophilic attack at positions 3, 4, and 7. Optimization strategies include:
Table 2: Bromination Conditions for 7-Substitution
Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
5-Nitroindazole | Br₂ (1.1 eq) | DMF | 0 | 85 | 7-Br: 95% |
1H-Indazol-5-amine | NBS (1.0 eq) | AcOH | 25 | 40 | Mixture |
1H-Indazole | Br₂ (2.0 eq) | DCM | -10 | 30 | 3,7-Dibromide |
For amination, direct reduction of nitro groups is superior to Sandmeyer reactions (which yield <50% amination). Microwave-assisted reduction with ammonium formate and Pd/C in ethanol (100°C, 10 min) achieves >95% conversion, reducing reaction times from 12 hours to minutes [6].
Scalability hurdles arise from three key areas:
Process intensification strategies include:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8